2-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Herbicide Selectivity and Metabolism
Chlorsulfuron, a compound with a somewhat similar structure, has been studied for its selective herbicidal properties, particularly in cereals like wheat, oats, and barley. These crops can metabolize chlorsulfuron into inactive products, highlighting the biological mechanisms behind herbicide selectivity. This research could inform the development of new herbicides with minimal environmental impact (Sweetser, Schow, & Hutchison, 1982).
Cognitive Enhancement
Studies on SB-399885, a compound acting as a selective antagonist at the 5-HT6 receptor, have demonstrated its potential in enhancing cognitive functions. This research offers insights into therapeutic approaches for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, suggesting possible research avenues for related compounds (Hirst et al., 2006).
Vasospasm Treatment
Research involving endothelin receptor antagonists has shown effectiveness in preventing cerebral vasospasm, a complication following subarachnoid hemorrhage. This application in neurology could hint at the therapeutic potential of related compounds in managing cerebrovascular conditions (Zuccarello et al., 1996).
Mechanism of Action
Mode of Action
It contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and potentially improve ADME/Tox results for drug candidates . More research is needed to outline the compound’s pharmacokinetic properties and their impact on bioavailability.
Properties
IUPAC Name |
2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-15-9-8-12(11-14(15)20-10-4-7-17(20)21)19-25(22,23)16-6-3-2-5-13(16)18/h2-3,5-6,8-9,11,19H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQVVJSHERHTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.